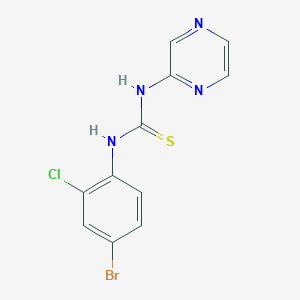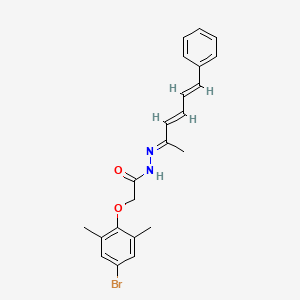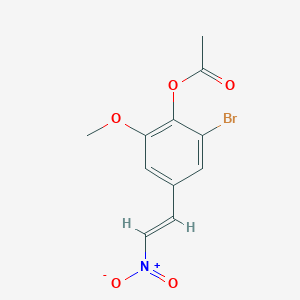
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea, also known as BrCPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. BrCPTU belongs to the class of thiourea compounds, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Wirkmechanismus
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been found to have a number of biochemical and physiological effects. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the optimal dosage and duration of treatment for N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea-based drug delivery systems, which could improve the efficacy and safety of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea in cancer treatment. Another area of interest is the investigation of the synergistic effects of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea with other anticancer agents, which could lead to the development of more effective combination therapies. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea involves the reaction of 4-bromo-2-chloroaniline with pyrazinecarbodithioic acid in the presence of a base such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea. The chemical structure of N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been confirmed by various spectroscopic techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(4-bromo-2-chlorophenyl)-N'-2-pyrazinylthiourea has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Eigenschaften
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4S/c12-7-1-2-9(8(13)5-7)16-11(18)17-10-6-14-3-4-15-10/h1-6H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXVYMGXCRIBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=S)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-pyrazin-2-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)
![5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)


![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)

